6-Bromo-2-isopropylamino-7-methoxyquinazoline

描述

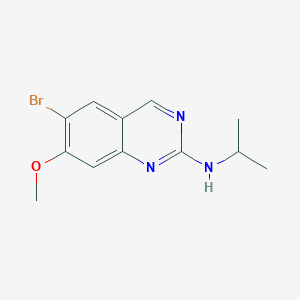

6-Bromo-2-isopropylamino-7-methoxyquinazoline is a quinazoline derivative characterized by a bromine atom at position 6, an isopropylamino group at position 2, and a methoxy substituent at position 7. Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis.

属性

CAS 编号 |

914397-14-1 |

|---|---|

分子式 |

C12H14BrN3O |

分子量 |

296.16 g/mol |

IUPAC 名称 |

6-bromo-7-methoxy-N-propan-2-ylquinazolin-2-amine |

InChI |

InChI=1S/C12H14BrN3O/c1-7(2)15-12-14-6-8-4-9(13)11(17-3)5-10(8)16-12/h4-7H,1-3H3,(H,14,15,16) |

InChI 键 |

WDIZSFGOBBACGS-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NC1=NC2=CC(=C(C=C2C=N1)Br)OC |

产品来源 |

United States |

准备方法

Starting Material: 2,4-Dichloro-7-methoxyquinazoline

A common precursor in the synthesis of substituted quinazolines including 6-bromo-2-isopropylamino-7-methoxyquinazoline is 2,4-dichloro-7-methoxyquinazoline. This compound is typically prepared by halogenation of 7-methoxyquinazoline derivatives using reagents such as phosphorus oxychloride or phosphorus oxybromide under controlled temperature conditions. The halogenation introduces reactive chlorine atoms at the 2 and 4 positions, which serve as leaving groups for subsequent nucleophilic substitution.

Nucleophilic Substitution with Isopropylamine

The key step to introduce the isopropylamino group at the 2-position involves reacting 2,4-dichloro-7-methoxyquinazoline with isopropylamine. This reaction proceeds via nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by the isopropylamine nucleophile, yielding 2-isopropylamino-7-methoxyquinazoline derivatives. The 4-position chlorine can be either retained or further substituted depending on the target molecule.

Detailed Preparation Method

Halogenation of 7-Methoxyquinazoline

- Reagents: Phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), dimethylformamide (DMF) as catalyst.

- Procedure:

- The 7-methoxyquinazoline is suspended in phosphorus oxychloride.

- DMF is added dropwise at a controlled temperature between 15–30 °C.

- The mixture is heated to 35–45 °C until the solid dissolves, forming a brown liquid.

- This step introduces chlorine atoms at the 2 and 4 positions, forming 2,4-dichloro-7-methoxyquinazoline.

- Work-up:

Introduction of the Bromo Group at the 6-Position

- The 6-position bromo substituent can be introduced by bromination of the quinazoline ring prior to or after halogenation at the 2 and 4 positions.

- Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide.

- The reaction is carried out under reflux conditions with stirring for several hours.

- Post-reaction, the mixture is extracted and purified by recrystallization or chromatography.

Nucleophilic Substitution with Isopropylamine

- Reagents: Isopropylamine (excess), solvent such as ethanol or tetrahydrofuran (THF).

- Procedure:

- The 2,4-dichloro-6-bromo-7-methoxyquinazoline intermediate is dissolved in ethanol.

- Isopropylamine is added dropwise or in excess to the solution.

- The mixture is heated under reflux or sealed conditions (e.g., pressure bottle) for extended periods (e.g., 24–65 hours) to ensure complete substitution at the 2-position.

- The substitution selectively replaces the chlorine at the 2-position with the isopropylamino group.

- Work-up:

- The reaction mixture is cooled, and the product precipitates or is extracted using organic solvents.

- The crude product is purified by recrystallization from solvents such as methanol or by chromatographic techniques.

- Yield: Reported yields for similar substitutions range between 40–50% depending on reaction conditions.

Analytical Data and Characterization

The final compound, this compound, can be characterized by the following methods:

| Technique | Observations/Values |

|---|---|

| [^1H NMR (500 MHz, CD3OD)](pplx://action/followup) | Signals corresponding to aromatic protons (7.0–7.8 ppm), methoxy group (~3.7 ppm), isopropylamino septet (~4.2 ppm), and methyl doublets (~1.2 ppm) indicating isopropyl group. |

| [^13C NMR (126 MHz, CD3OD)](pplx://action/followup) | Peaks consistent with quinazoline carbons, methoxy carbon (~55 ppm), and isopropyl carbons (~22 and 14 ppm). |

| Mass Spectrometry (HRMS) | Molecular ion peak consistent with C14H18BrN3O (exact mass ~322.06 Da). |

| Melting Point | Typically in the range of 87–90 °C for similar derivatives. |

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| Halogenation of 7-methoxyquinazoline | Phosphorus oxychloride, DMF, 15–45 °C | 2,4-Dichloro-7-methoxyquinazoline | Controlled temperature, brown solution |

| Bromination at 6-position | N-Bromosuccinimide, benzoyl peroxide, reflux | 6-Bromo-2,4-dichloro-7-methoxyquinazoline | Radical bromination |

| Nucleophilic substitution | Isopropylamine, ethanol or THF, reflux | This compound | Selective substitution at 2-position |

| Purification | Extraction, drying, recrystallization or chromatography | Pure target compound | Yield ~40–50% |

化学反应分析

Types of Reactions

6-Bromo-2-isopropylamino-7-methoxyquinazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various amines are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

科学研究应用

Antihypertensive Activity

Research indicates that compounds within the quinazoline class, including 6-bromo-2-isopropylamino-7-methoxyquinazoline, exhibit significant antihypertensive properties. A study conducted on renal hypertensive dogs demonstrated that this compound effectively reduced blood pressure, showcasing its potential as a treatment for hypertension. The effective dosage levels were noted to lower blood pressure from 180/100 mmHg to levels below 160/100 mmHg .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinazoline derivatives. Specifically, this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, suggesting a mechanism that could be harnessed for cancer therapy .

Data Tables

| Application | Effectiveness | Reference |

|---|---|---|

| Antihypertensive | Reduces blood pressure significantly | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Hypertensive Model Study : In a controlled experiment involving renal hypertensive dogs, researchers administered varying doses of this compound. The results indicated a dose-dependent reduction in blood pressure, confirming its efficacy as an antihypertensive agent.

- Cancer Cell Line Experiment : A series of in vitro assays were conducted using human cancer cell lines treated with this compound. The findings showed a marked decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer therapeutic agent.

作用机制

The mechanism of action of 6-Bromo-2-isopropylamino-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation .

相似化合物的比较

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Bromo-2-isopropylamino-7-methoxyquinazoline with related quinazoline derivatives:

Key Observations :

- Substituent Positioning : The position of methoxy (7 vs. 8) and halogen (Br at 6) significantly impacts electronic distribution. For example, methoxy at position 7 (target compound) may enhance electron-donating effects on the quinazoline core compared to position 8 .

- Functional Group Reactivity: The isopropylamino group in the target compound contrasts with chloro substituents in analogs. Chloro groups (e.g., in 6-Bromo-2-chloro-8-methoxyquinazoline) are superior leaving groups, facilitating nucleophilic substitution reactions, whereas isopropylamino groups enable hydrogen bonding or further derivatization .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-isopropylamino-7-methoxyquinazoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves bromination of methoxy-substituted quinazoline precursors. For example, bromine in glacial acetic acid under controlled dropwise addition (1–2 hours) at 0–5°C yields halogenated intermediates, followed by nucleophilic substitution with isopropylamine . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 eq. bromine), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by using anhydrous sodium acetate as a base and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C7: δ ~3.9 ppm; isopropylamino at C2: δ ~1.3 ppm for CH) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect impurities (<1%) and verify molecular ions ([M+H] at m/z 326.03) .

- X-ray Crystallography : Resolves stereochemical ambiguities; heavy atoms (Br, Cl) enhance diffraction contrast .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated quinazoline derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., bromine at C6 vs. C7) or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies : Compare analogs (e.g., 6-Bromo-2-chloro-8-methoxyquinazoline) in standardized kinase inhibition assays .

- Use orthogonal assays : Combine enzymatic (IC) and cellular (proliferation/apoptosis) assays to differentiate target-specific vs. off-target effects .

- Analyze solubility and stability : LogP (calculated: ~2.8) and hydrolytic stability in PBS (pH 7.4, 37°C) affect bioactivity interpretations .

Q. What experimental designs are suitable for assessing the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for dehalogenation (loss of Br) or demethylation (loss of methoxy) .

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; quantify degradation products (e.g., quinazoline-2,4-diols) .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess acute/chronic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。